![molecular formula C23H22N4O2 B296538 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296538.png)
5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione in lab experiments include its high potency, specificity, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione. These include investigating its potential therapeutic applications in cancer treatment, developing more efficient synthesis methods, and exploring its mechanism of action in greater detail.
Conclusion:
In conclusion, 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione involves several steps. The first step involves the condensation of 2,5-dimethylpyrrole-1-carboxaldehyde and 2-pyridinecarboxaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with 3-methylbenzylamine to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with ethyl chloroformate and sodium azide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H22N4O2 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H22N4O2/c1-15-7-6-8-18(11-15)14-26-22(28)20(25-23(26)29)13-19-12-16(2)27(17(19)3)21-9-4-5-10-24-21/h4-13H,14H2,1-3H3,(H,25,29)/b20-13+ |
InChI-Schlüssel |
OYBFKXJCLJHRCG-DEDYPNTBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC=N4)C)/NC2=O |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=N4)C)NC2=O |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=N4)C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.